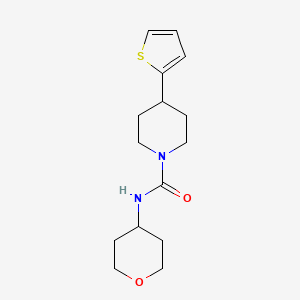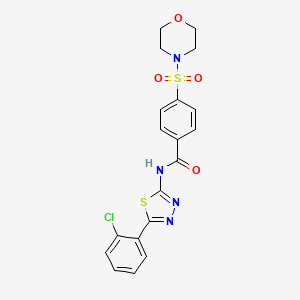
N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound containing a thiadiazole scaffold. Thiadiazole derivatives are known for their wide range of biological activities and have been explored for various applications in medicinal chemistry, including anticancer properties .
Synthesis Analysis
The synthesis of thiadiazole derivatives can be performed using different methodologies. For instance, Schiff's bases containing a thiadiazole scaffold and benzamide groups can be synthesized through a solvent-free process under microwave irradiation, which is a facile and efficient method . Another approach involves the dehydrosulfurization reaction of hydrazinecarbothioamide under the action of iodine and triethylamine in a DMF medium to yield thiadiazole derivatives . Additionally, efficient synthetic methodologies have been developed to create thiadiazole compounds with cyanomethylene functionality, which can serve as precursors for further chemical transformations .
Molecular Structure Analysis
The molecular structures of thiadiazole derivatives are confirmed using various spectroscopic techniques such as IR, NMR (both 1H and 13C), mass spectral study, and elemental analysis . These techniques ensure the correct identification of the synthesized compounds and their structural integrity.
Chemical Reactions Analysis
Thiadiazole derivatives can participate in various chemical reactions due to their reactive functional groups. For example, the cyanomethylene functionality in some thiadiazole compounds can be exploited to construct new heterocycles, indicating the potential for diverse chemical reactivity and the synthesis of novel compounds with different biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The presence of different substituents can affect their solubility, stability, and overall reactivity. Molecular docking studies can predict the interaction of these compounds with biological targets, such as enzymes, which is crucial for understanding their potential as drug candidates . Additionally, computational studies can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, which are important for assessing the drug-likeness of these compounds .
Relevant Case Studies
Several thiadiazole derivatives have been evaluated for their biological activities. For instance, a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were tested for in vitro anticancer activity against various human cancer cell lines, with some compounds exhibiting promising results . Another study reported the synthesis of a thiadiazole derivative with potential inhibitory activity against dihydrofolate reductase (DHFR), an important target in cancer therapy . Furthermore, certain thiadiazole compounds have been assessed for insecticidal activity, with some showing high efficacy against pests like the cotton leaf worm .
Applications De Recherche Scientifique
Anticancer Properties
A study highlights the anticancer evaluation of N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide derivatives . These compounds exhibited promising anticancer activity against several human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer. The synthesis approach utilized microwave-assisted, solvent-free methods, and the compounds' structures were confirmed through various spectroscopic techniques. Molecular docking and ADMET prediction studies further suggested good oral drug-like behavior, indicating potential for further drug development (Tiwari et al., 2017).
Nematocidal Activity
Another study focused on the nematocidal activity of 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide moiety. These novel compounds were synthesized and evaluated for their effectiveness against Bursaphelenchus xylophilus, a significant pest. Two compounds, in particular, showed good nematocidal activity, outperforming the commercial seed coating agent Tioxazafen. The study included analysis of the compounds' effects on nematode behavior and physiology, suggesting their potential as lead compounds for nematicide development (Liu et al., 2022).
Anticonvulsant Activity
Research on 1,3,4-thiadiazol derivatives revealed their potential anticonvulsant activity. A series of compounds synthesized from N-(5-phenyl)1,3,4-thiadiazol-2-yl-benzamide showed significant anticonvulsant effects in a maximal electroshock method (MES) study. Notably, compounds with specific substitutions on the thiadiazole ring demonstrated potent activity, comparable to phenytoin sodium, a standard anticonvulsant drug. This study underscores the potential of thiadiazole derivatives in designing new anticonvulsant medications (Singh et al., 2012).
Antimicrobial and Antiviral Activities
A synthesis study on 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides explored their antimicrobial and antiviral potentials. From 4-chlorobenzoic acid, several N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized and exhibited some degree of anti-tobacco mosaic virus activity. This work highlights the versatile applications of thiadiazole derivatives in combating various microbial and viral infections (Chen et al., 2010).
Propriétés
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O4S2/c20-16-4-2-1-3-15(16)18-22-23-19(29-18)21-17(25)13-5-7-14(8-6-13)30(26,27)24-9-11-28-12-10-24/h1-8H,9-12H2,(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQAQVCEECSMBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(2-phenylethyl)-1,3,5-trihydro-4-imidazol ino[1,2-h]purin-3-yl]acetate](/img/no-structure.png)
![N-benzyl-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3008645.png)

![4-butoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B3008648.png)
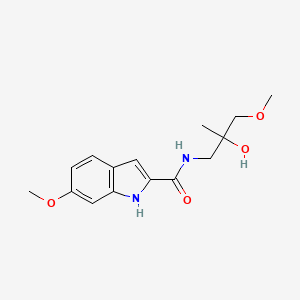
![2-bromo-5-methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3008652.png)
![8-(furan-2-ylmethyl)-1,7-dimethyl-3-(2-oxo-2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3008653.png)
![6-Cyclopropyl-2-[1-(4-methylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3008655.png)

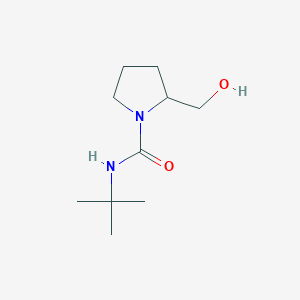

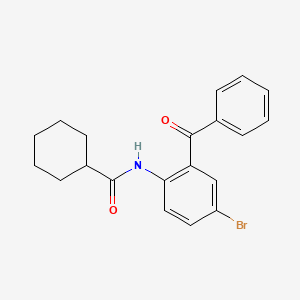
![3-(4-methoxyphenyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3008666.png)
